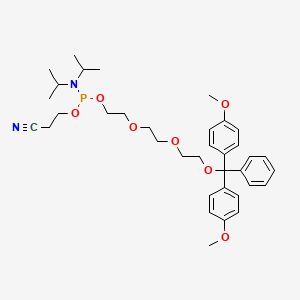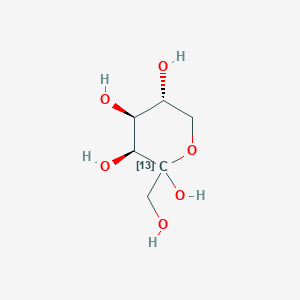
D-tagatose-2-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-[2-13C]tagatose is a rare sugar, specifically a ketohexose, which is an isotopically labeled form of D-tagatose. The compound is labeled with carbon-13 at the second carbon position. D-tagatose itself is a naturally occurring monosaccharide with a sweetness similar to sucrose but with significantly fewer calories. It is found in small quantities in dairy products such as cheese, yogurt, and milk .
Aplicaciones Científicas De Investigación
D-[2-13C]tagatose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: The compound helps in studying the pathways of sugar metabolism in various organisms.
Medicine: D-[2-13C]tagatose is investigated for its potential in managing diabetes and obesity due to its low caloric content and minimal impact on blood glucose levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
D-[2-13C]tagatose can be synthesized through various methods, including chemical and enzymatic routes. One common method involves the isomerization of D-[2-13C]galactose using L-arabinose isomerase. The reaction typically occurs under mild conditions, with the enzyme catalyzing the conversion at temperatures around 30-60°C and a pH range of 6-8 .
Industrial Production Methods
Industrial production of D-[2-13C]tagatose often employs biocatalytic processes due to their efficiency and environmental friendliness. The use of whole cells or isolated enzymes as catalysts allows for high yields with minimal by-products. The process generally involves the fermentation of D-[2-13C]galactose using genetically engineered microorganisms that express L-arabinose isomerase .
Análisis De Reacciones Químicas
Types of Reactions
D-[2-13C]tagatose undergoes various chemical reactions, including:
Oxidation: D-[2-13C]tagatose can be oxidized to produce D-[2-13C]tagatonic acid.
Reduction: It can be reduced to form D-[2-13C]tagitol.
Isomerization: The compound can be isomerized to D-[2-13C]fructose under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with a palladium catalyst are frequently used.
Isomerization: Enzymes such as L-arabinose isomerase are used under mild conditions.
Major Products
Oxidation: D-[2-13C]tagatonic acid
Reduction: D-[2-13C]tagitol
Isomerization: D-[2-13C]fructose
Mecanismo De Acción
D-[2-13C]tagatose exerts its effects primarily through its metabolism in the body. It is incompletely absorbed in the small intestine, with only 15-20% being absorbed. The majority of the ingested compound is fermented in the colon by indigenous microflora, resulting in the production of short-chain fatty acids. These fatty acids are absorbed and metabolized, contributing to the compound’s low caloric content .
Comparación Con Compuestos Similares
Similar Compounds
D-tagatose: The non-labeled form of D-[2-13C]tagatose.
D-fructose: Another ketohexose with similar sweetness but higher caloric content.
D-galactose: An epimer of D-tagatose at the C-4 position.
Uniqueness
D-[2-13C]tagatose is unique due to its isotopic labeling, which makes it an invaluable tool in metabolic studies. The carbon-13 label allows researchers to trace the metabolic pathways and understand the fate of the compound in biological systems, providing insights that are not possible with non-labeled sugars .
Propiedades
IUPAC Name |
(3S,4S,5R)-2-(hydroxymethyl)(213C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4+,5+,6?/m1/s1/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-OFGVUKJNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]([13C](O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-O-Methyl-D-[6-13C]glucose](/img/structure/B583915.png)




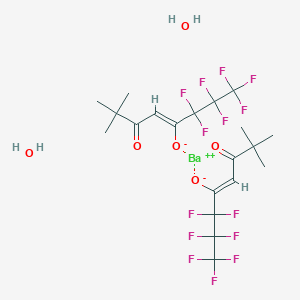
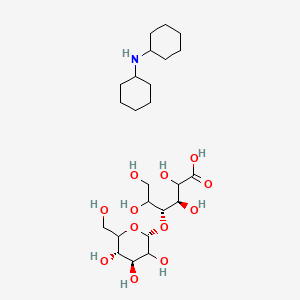

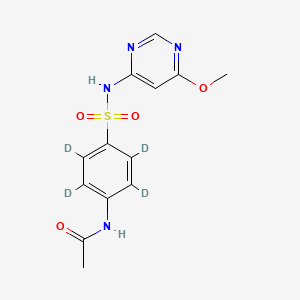
![D-[3-13C]Ribose](/img/structure/B583934.png)
